Quininic acid

Catalog No.
S795409
CAS No.
86-68-0
M.F
C11H9NO3
M. Wt
203.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quininic acid

CAS Number

86-68-0

Product Name

Quininic acid

IUPAC Name

6-methoxyquinoline-4-carboxylic acid

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

InChI

InChI=1S/C11H9NO3/c1-15-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10/h2-6H,1H3,(H,13,14)

InChI Key

XXLFLUJXWKXUGS-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)O

The exact mass of the compound Quininic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403610. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Quininic acid (6-methoxyquinoline-4-carboxylic acid) is a premium heterocyclic building block characterized by a quinoline core substituted with a C6-methoxy group and a C4-carboxylic acid. With a pKa of approximately 5.53 and a decomposition melting point of 280 °C, it serves as a highly stable, functionalized precursor [1]. In industrial and research procurement, it is primarily sourced for three distinct high-value applications: the de novo synthesis of targeted antimalarial analogs, the development of Fibroblast Activation Protein (FAP) inhibitors for oncology, and the manufacturing of highly sensitive fluorescent derivatization tags (MQ-tags) for trace-level chiral amino acid analysis [2].

Substituting quininic acid with cheaper, unsubstituted analogs like cinchoninic acid (quinoline-4-carboxylic acid) fundamentally compromises both biological and analytical performance [1]. In pharmaceutical synthesis, the 6-methoxy moiety is a strict structural requirement for target binding affinity; its removal abolishes antiplasmodial efficacy in synthetic quinoline methanol derivatives and disrupts the critical P3 residue interactions required for FAP inhibitor selectivity [2]. In analytical reagent manufacturing, the 6-methoxy group is strictly responsible for the high fluorescence quantum yield of MQ-derivatization tags. Isomeric substitutions (such as 7- or 8-methoxy variants) or unsubstituted cores suffer from drastic reductions in fluorescence, rendering them incapable of achieving the ultra-low limits of detection required for modern tandem mass spectrometry (LC-MS/MS) workflows [3].

Trace-Level Analytical Sensitivity via MQ-Tagging

When converted to its succinimide ester (MQ-OSu), 6-methoxyquinoline-4-carboxylic acid enables ultra-sensitive enantioseparation of chiral proteinogenic amino acids. The 6-methoxy group provides a massive fluorescence enhancement compared to 7- or 8-methoxy positional isomers, exhibiting quantum yields of up to 0.74 versus 0.19 in acetonitrile [1]. This translates to exceptional tandem mass spectrometric sensitivity, achieving a Limit of Detection (LOD) of 0.015 µmol/L for MQ-L-Ala in Selected Reaction Monitoring (SRM) mode, far surpassing the detection limits of standard UV-active tags [2].

Evidence DimensionLimit of Detection (LOD) and Fluorescence Quantum Yield
Target Compound DataLOD = 0.015 µmol/L (MS SRM mode); Quantum yield = 0.74 (acetonitrile)
Comparator Or Baseline7-methoxy/8-methoxy isomers (Quantum yield = 0.16–0.19)
Quantified Difference>3.8-fold higher fluorescence quantum yield enabling nanomolar MS detection limits
ConditionsMQ-OSu derivatization of L-Ala in water, analyzed via LC-MS/MS and fluorescence

Procuring the exact 6-methoxy isomer is mandatory for analytical reagent manufacturers aiming to achieve trace-level detection of D/L-amino acids in complex biological matrices.

Regioselective Precursor Suitability for FAP Inhibitor Synthesis

Quininic acid serves as an optimal P3 residue building block for Fibroblast Activation Protein (FAP) inhibitors. Unlike the complex extraction and degradation of natural quinine, procuring pure quininic acid allows for direct, high-yield amide coupling with pyrrolidine-2-carbonitrile derivatives. The specific electronic properties of the 6-methoxy-4-carboxylic acid core ensure clean coupling, routinely achieving >88% yields under standard HBTU or DPPA conditions after HPLC purification [1].

Evidence DimensionSynthetic yield and regiocontrol in P3 residue coupling
Target Compound DataDirect amide coupling yields >88%
Comparator Or BaselineComplex deconstruction of natural quinine or crude cinchona extracts
Quantified DifferenceStreamlined 1-2 step coupling vs. multi-step degradation with heavy yield losses
ConditionsStandard peptide coupling (e.g., HBTU, DPPA) in dichloroethane/DMSO

Utilizing pure quininic acid directly accelerates the scalable manufacturing of FAP-targeted oncology compounds by bypassing inefficient natural product degradation steps.

Essentiality of the 6-Methoxy Group for Antiplasmodial Activity

In the synthesis of synthetic quinine analogs, the structural divergence between quininic acid and cinchoninic acid dictates biological viability. Studies on synthetic quinoline methanols demonstrate that derivatives synthesized from quininic acid (retaining the 6-methoxy group) maintain potent antiplasmodial activity in vivo. Conversely, identical synthetic routes utilizing cinchoninic acid yield analogs completely devoid of antiplasmodial action [1]. The 6-methoxy substituent is therefore a strict prerequisite for efficacy.

Evidence DimensionIn vivo antiplasmodial efficacy
Target Compound Data6-methoxy substituted analogs (Active)
Comparator Or BaselineUnsubstituted cinchoninic acid analogs (Inactive)
Quantified DifferenceComplete restoration/retention of activity vs. total loss of activity
ConditionsIn vivo bird malaria models testing synthetic dihydroquinicinol analogs

Pharmaceutical buyers must prioritize quininic acid over generic quinoline-4-carboxylic acids to ensure baseline biological activity in antimalarial drug discovery libraries.

Manufacturing of MQ-OSu Analytical Derivatization Reagents

Because of its unmatched fluorescence quantum yield compared to other methoxy isomers, quininic acid is the required precursor for manufacturing 6-methoxyquinoline-4-carboxylic acid-succinimide ester (MQ-OSu). This reagent is critical for commercial LC-MS/MS kits used in the enantioseparation and trace detection of D/L-amino acids [1].

Synthesis of FAP-Targeted Oncology Therapeutics

Driven by its excellent coupling efficiency and optimal P3 residue binding profile, quininic acid is a primary starting material for synthesizing Fibroblast Activation Protein (FAP) inhibitors. It is particularly suited for coupling with pyrrolidine carbonitriles to create highly selective agents targeting the tumor microenvironment [2].

Development of Novel Antimalarial Quinoline Methanols

Relying on the strict requirement of the 6-methoxy group for antiplasmodial activity, quininic acid is the preferred building block for synthesizing next-generation quinine and mefloquine analogs, ensuring that the resulting compound libraries retain their baseline biological efficacy [3].

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

203.058243149 Da

Monoisotopic Mass

203.058243149 Da

Heavy Atom Count

15

Melting Point

162.5 °C

UNII

FS902DD40C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

86-68-0

Wikipedia

Quininic acid

Dates

Last modified: 08-15-2023

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